

Spectroscopic and Synthetic Profile of 2-(Boc-aminomethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Boc-aminomethyl)phenol**

Cat. No.: **B023814**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **2-(Boc-aminomethyl)phenol**, also known as tert-butyl (2-hydroxybenzyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of a phenolic hydroxyl group, a protected amine, and an aromatic ring makes it a versatile building block.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for **2-(Boc-aminomethyl)phenol**. The predicted values are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-(Boc-aminomethyl)phenol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.0 - 10.0	br s	1H	Ar-OH
~7.18	dd	1H	Ar-H
~7.12	td	1H	Ar-H
~6.85	dd	1H	Ar-H
~6.78	td	1H	Ar-H
~5.0 - 5.5	br s	1H	NH
~4.25	d	2H	CH ₂ -NH
1.45	s	9H	C(CH ₃) ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for **2-(Boc-aminomethyl)phenol**

Chemical Shift (δ , ppm)	Assignment
~156.5	C=O (carbamate)
~155.0	C-OH (aromatic)
~129.0	Ar-CH
~128.5	Ar-CH
~124.0	Ar-C (quaternary)
~119.0	Ar-CH
~116.0	Ar-CH
~79.5	C(CH ₃) ₃
~40.0	CH ₂ -NH
28.3	C(CH ₃) ₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-(Boc-aminomethyl)phenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenol, H-bonded)
3350 - 3310	Medium	N-H stretch (carbamate)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic)
1710 - 1680	Strong	C=O stretch (carbamate)
1600, 1490	Medium-Strong	C=C stretch (aromatic ring)
1530 - 1500	Medium	N-H bend (carbamate)
1250, 1160	Strong	C-O stretch (phenol and carbamate)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(Boc-aminomethyl)phenol**

m/z	Ion	Notes
223.12	[M] ⁺	Molecular ion
167.08	[M - C ₄ H ₈] ⁺	Loss of isobutylene from Boc group
150.08	[M - C ₄ H ₉ O] ⁺	Loss of tert-butoxy group
124.07	[M - C ₅ H ₉ O ₂] ⁺	Loss of Boc group
107.05	[HO-C ₆ H ₄ -CH ₂] ⁺	Benzyl cation fragment
91.05	[C ₇ H ₇] ⁺	Tropylium ion

Technique: Electron Ionization (EI).

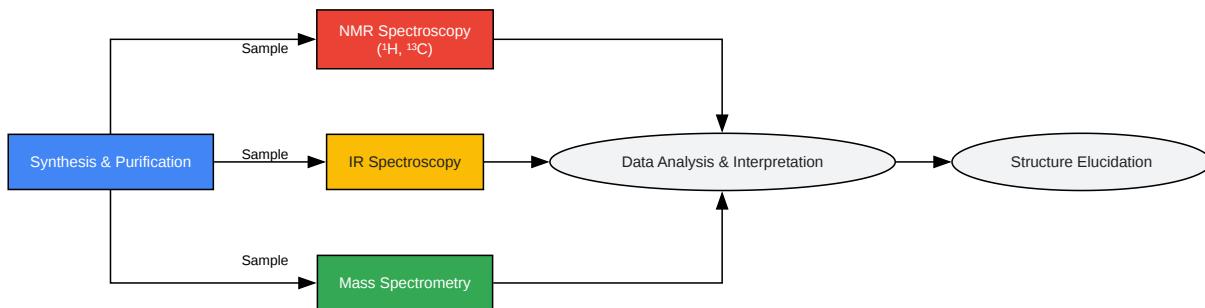
Experimental Protocols

Synthesis of 2-(Boc-aminomethyl)phenol

This protocol outlines the synthesis of **2-(Boc-aminomethyl)phenol** from 2-(aminomethyl)phenol.

Materials:

- 2-(aminomethyl)phenol
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine)
- Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF and water
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane
- Deionized water


Procedure:

- Dissolution: In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of THF and water).
- Base Addition: Add sodium bicarbonate (1.5 - 2.0 eq) to the solution.
- Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.
- Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - If a biphasic system was used, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - If a single organic solvent was used, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
 - Wash the combined organic layers with deionized water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **2-(Boc-aminomethyl)phenol** as a solid.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2-(Boc-aminomethyl)phenol**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide provides essential data and protocols for researchers working with **2-(Boc-aminomethyl)phenol**. The presented spectroscopic information, combined with the detailed synthetic procedure, will facilitate its use in various research and development applications.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(Boc-aminomethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023814#spectroscopic-data-nmr-ir-ms-of-2-boc-aminomethyl-phenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com